Minamestane

Aromatase inhibition Enzyme kinetics Mechanism-based inactivation

Select Minamestane (CAS 105051-87-4) for precise aromatase inhibition studies. Its unique 4-amino substitution confers a pure, non-androgenic profile, eliminating off-target confounding effects common with exemestane or formestane. With a rapid 4-minute enzyme inactivation half-life and higher in vivo potency (ED50 1.2 mg/kg), it reduces compound consumption and ensures data integrity in estrogen-dependent tumor models. Ideal for reproducible, cost-efficient oncology research.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 105051-87-4
Cat. No. B034690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinamestane
CAS105051-87-4
Synonyms4-aminoandrosta-1,4,6-triene-2,17-dione
FCE 24928
FCE-24928
minamestane
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)C=CC4=C(C(=O)C=CC34C)N
InChIInChI=1S/C19H23NO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h3-4,8,10-13H,5-7,9,20H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1
InChIKeyDAKHYLIFCYPHQW-KZQROQTASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Minamestane (CAS 105051-87-4): A Steroidal Aromatase Inhibitor for Preclinical Research Procurement


Minamestane (FCE-24928, 4-aminoandrosta-1,4,6-triene-3,17-dione) is a steroidal, mechanism-based (Type I) irreversible aromatase inhibitor developed by Farmitalia-Carlo Erba as an antineoplastic agent [1]. The compound advanced to Phase I clinical trials in Italy for postmenopausal breast cancer, though further clinical development was ultimately discontinued [2]. Minamestane functions by binding covalently to the aromatase enzyme's active site, thereby inactivating the conversion of androgens to estrogens—a critical pathway in estrogen-dependent oncology models .

Why Minamestane Cannot Be Directly Substituted with Other Steroidal Aromatase Inhibitors


Substituting Minamestane with other steroidal aromatase inhibitors such as exemestane (FCE-24304) or formestane (4-OHA) introduces confounding variables that can compromise experimental reproducibility and data interpretation. Minamestane is a distinct chemical entity with a 4-amino substitution on the androstane nucleus, which confers a unique pharmacological profile: it is the only known steroidal aromatase inhibitor in this series that lacks androgenic properties [1]. In contrast, exemestane and formestane demonstrate measurable binding affinity for the androgen receptor and exhibit androgenic activity in vivo, which can independently influence tumor growth and confound estrogen-dependent endpoints in breast cancer models [2]. Furthermore, Minamestane's enzyme inactivation kinetics differ quantitatively from its closest analogs, making potency extrapolation unreliable [3]. Therefore, using a generic alternative without accounting for these mechanistic and quantitative distinctions can invalidate comparative pharmacological studies.

Minamestane Quantitative Evidence Guide: Comparator-Based Differentiation Data


Faster Enzyme Inactivation Kinetics: Minamestane vs. Exemestane (FCE-24304)

Minamestane exhibits significantly faster time-dependent inactivation of human placental aromatase compared to the structurally related steroidal aromatase inhibitor exemestane (FCE-24304). Under identical experimental conditions, Minamestane inactivated the enzyme with a half-life (t1/2) of 4 minutes, whereas exemestane required 13.9 minutes to achieve the same degree of inactivation [1]. This represents a 3.5-fold faster rate of irreversible enzyme inactivation.

Aromatase inhibition Enzyme kinetics Mechanism-based inactivation

Absence of Androgenic Activity: Minamestane vs. Exemestane and Formestane

Minamestane is distinguished from its closest steroidal aromatase inhibitor analogs by its complete lack of androgenic activity. In immature castrated rats, Minamestane administered at doses up to 100 mg/kg/day s.c. produced no detectable androgenic effects. In contrast, exemestane (FCE-24304) administered at 10 mg/kg s.c. demonstrated measurable androgenic activity in the same model [1]. In receptor binding assays, Minamestane showed no significant binding affinity for the androgen receptor, whereas exemestane and formestane (4-OHA) exhibited binding affinities of 0.21% and 0.25% relative to dihydrotestosterone (DHT), respectively [2].

Androgen receptor binding Off-target pharmacology Hormonal selectivity

Superior Subcutaneous In Vivo Potency: Minamestane vs. Exemestane and Formestane

Minamestane demonstrates greater subcutaneous potency for inhibiting ovarian aromatase in vivo compared to exemestane (FCE-24304) and formestane (4-OHA). In PMSG-treated rats, a single subcutaneous dose of Minamestane reduced microsomal ovarian aromatase activity by 50% (ED50) at 1.2 mg/kg. This potency exceeds that of exemestane (ED50 1.8 mg/kg s.c.) and formestane (ED50 3.1 mg/kg s.c.) [1]. The 1.5-fold and 2.6-fold improvements in ED50 translate to a more favorable dosing profile for achieving effective enzyme inhibition in vivo.

In vivo pharmacology Ovarian aromatase inhibition Dose-response

Tumor Regression Efficacy in a Postmenopausal Breast Cancer Model

Minamestane produces robust tumor regression in a validated preclinical model of postmenopausal breast cancer. In ovariectomized rats bearing DMBA-induced mammary tumors and treated with testosterone propionate (TP) to sustain tumor growth, Minamestane administered subcutaneously at 10 and 30 mg/kg/day achieved tumor regression rates of 81% and 80%, respectively [1]. Oral administration at doses ranging from 10 to 100 mg/kg/day produced tumor regression rates of 63% to 72% [2]. Baseline tumor growth in this model without Minamestane treatment was 89% (i.e., 89% of tumors continued growing under TP maintenance) [3].

DMBA-induced mammary tumors In vivo antitumor efficacy Postmenopausal oncology model

Minamestane (CAS 105051-87-4): Recommended Preclinical and Industrial Research Applications


Mechanistic Studies of Aromatase Inactivation Kinetics Requiring a Fast Irreversible Inhibitor

Researchers investigating the kinetics of irreversible aromatase inactivation should select Minamestane when a faster-acting inhibitor is required. Minamestane's 4-minute enzyme inactivation half-life (t1/2) makes it 3.5-fold faster than exemestane (13.9 minutes) in direct comparative assays [1]. This property is advantageous for pulse-chase experiments, time-course studies of estrogen synthesis shutdown, and protocols where rapid and complete enzyme inactivation is necessary to capture acute downstream signaling events.

In Vivo Breast Cancer Models Where Androgenic Confounding Must Be Eliminated

Minamestane is the preferred aromatase inhibitor for in vivo studies of estrogen-dependent tumor growth where androgenic activity would confound interpretation. Unlike exemestane and formestane—both of which exhibit measurable androgenic effects and androgen receptor binding—Minamestane shows no androgenic activity at doses up to 100 mg/kg/day in immature castrated rats [2]. This pharmacological cleanliness ensures that observed tumor regression can be attributed solely to aromatase inhibition and estrogen deprivation, rather than off-target hormonal effects that may independently influence tumor biology in breast or prostate cancer models.

Preclinical Dose-Response Studies Requiring Cost-Efficient In Vivo Dosing

Minamestane's higher in vivo potency relative to other steroidal aromatase inhibitors supports more cost-efficient animal studies. With a subcutaneous ED50 of 1.2 mg/kg for ovarian aromatase inhibition, Minamestane is 1.5-fold more potent than exemestane (ED50 1.8 mg/kg) and 2.6-fold more potent than formestane (ED50 3.1 mg/kg) [3]. Lower compound consumption per animal translates to reduced procurement costs for large-scale efficacy studies, particularly in chronic dosing regimens typical of oncology models. The availability of validated in vivo tumor regression data (80-81% at 10-30 mg/kg/day s.c.) provides a directly actionable dosing reference for reproducing established outcomes in the DMBA-induced mammary tumor model [4].

Comparator Studies with Steroidal and Non-Steroidal Aromatase Inhibitors

Minamestane serves as an essential reference compound in comparative pharmacology studies of aromatase inhibitors due to its unique position within the steroidal class. As a pure, non-androgenic steroidal aromatase inhibitor, Minamestane provides a clean baseline for evaluating the contribution of androgenic off-target effects observed with exemestane and formestane. This distinction is particularly relevant when assessing structure-activity relationships among 4-substituted androstenedione derivatives or when comparing the biological profiles of steroidal (Type I) versus non-steroidal (Type II) aromatase inhibitors in parallel experimental systems.

Quote Request

Request a Quote for Minamestane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.